Evidence Dimension 1: LogP-Dependent Permeability vs. 3-Trifluoromethyl Analog SC-560
A fundamental differentiator for 4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is its reduced lipophilicity relative to the trifluoromethyl-containing analog SC-560. The target compound exhibits a calculated XLogP3 of 3.8 [1], whereas SC-560, which incorporates a 3-CF₃ group, has a predicted XLogP3 of approximately 5.0 (estimated via PubChem data) [2]. This lower LogP value directly translates into improved aqueous solubility potential and reduced non-specific protein binding, which are critical factors in biochemical assay development and early lead optimization [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | SC-560 (5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole), XLogP3 ≈ 5.0 |
| Quantified Difference | Δ LogP ≈ -1.2 log units |
| Conditions | In silico prediction using XLogP3 algorithm, PubChem 2025.09.15 release |
Why This Matters
A lower LogP directly impacts assay compatibility by reducing compound aggregation and non-specific binding, making this compound a cleaner probe for target validation studies compared to the more lipophilic SC-560.
- [1] PubChem Compound Summary for CID 99938094, 4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine, XLogP3 3.8. (2025). View Source
- [2] PubChem Compound Summary for SC-560 (CID 9821455), XLogP3 5.0. (2025). View Source
- [3] Lipinski, C.A. et al. 'Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings.' Advanced Drug Delivery Reviews, 2001. (Framework for LogP impact on ADME properties). View Source
